Cas no 58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- structure
58785-63-0 structure
Product Name:2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
Numéro CAS:58785-63-0
Le MF:C44H76O14
Mégawatts:829.065855979919
CID:375342
PubChem ID:10101992
Update Time:2025-04-19

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Propriétés chimiques et physiques

Nom et identifiant

    • 2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-
    • lonomycin
    • Antibiotic DE-3936
    • Emericid
    • LogP
    • Lonomycin A
    • UNII-P54LV930KA
    • P54LV930KA
    • (S)-2-((2R,3R,4S,5R,6S)-2-hydroxy-6-((S)-1-((2S,5R,7S,8R,9S)-2-((2S,2'R,3'S,4'R,5R,5'R)-5'-((2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)-4'-methoxy-2,3'-dimethyloctahydro-[2,2'-bifuran]-5-yl)-9-methoxy-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)ethyl)-4-methoxy-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid
    • 58785-63-0
    • Q27286191
    • Antibiotic DE 3936
    • DTXSID501319102
    • NS00011836
    • Antibiotic TM 481
    • LONOMYCIN A [MI]
    • SCHEMBL456048
    • (2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid
    • Piscine à noyau: 1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46)/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-/m1/s1
    • La clé Inchi: BKZOUCVNTCLNFF-IGXZVFLKSA-N
    • Sourire: O1[C@H](CC[C@@]1(C)[C@H]1[C@@H](C)[C@H]([C@H]([C@@H]2[C@@H](C)[C@@H]([C@@H](C)[C@@](C)(O)O2)OC)O1)OC)[C@]1(C)CC[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@@H](C)[C@@H]3[C@H](C)[C@@H]([C@@H](C)[C@@]([C@@H](C(=O)O)C)(O)O3)OC)O2)OC)O1

Propriétés calculées

  • Qualité précise: 828.523507
  • Masse isotopique unique: 828.523507
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 58
  • Nombre de liaisons rotatives: 11
  • Complexité: 1450
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 22
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 170
  • Le xlogp3: 5.5

Propriétés expérimentales

  • Dense: 1.0642 (rough estimate)
  • Point de fusion: 109-114°
  • Point d'ébullition: 683.74°C (rough estimate)
  • Point d'éclair: 230.4°C
  • Indice de réfraction: 1.6130 (estimate)
  • Le PKA: pKa (66% acetone) 5.9(at 25℃)
  • Rotation spécifique: D20 +66.6° (c = 1 in CHCl3); D23 +57.5° (c = 0.40 in CH2Cl2)

2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)- Littérature connexe

58785-63-0 (2H-Pyran-2-acetic acid,tetrahydro-2-hydroxy-4-methoxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-9-methoxy-2,8-dimethyl-2-[(2S,2'R,3'S,4'R,5R,5'R)-octahydro-4'-methoxy-2,3'-dimethyl-5'-[(2S,3S,4S,5R,6S)-tetrahydro-6-hydroxy-4-methoxy-3,5,6-trimethyl-2H-pyran-2-yl][2,2'-bifuran]-5-yl]-1,6-dioxaspiro[4.5]dec-7-yl]ethyl]-a,3,5-trimethyl-, (aS,2R,3R,4S,5R,6S)-) Produits connexes

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